9,10-Dicyanoanthracene
9,10-Dicyanoanthracene
9,10-Anthracenedicarbonitrile (DCA, ADC) is an anthracene derivative. Photochemical reactions of DCA in MeCN-MeOH or MeCN-H2O containing hydroxides or methoxides affords 9-methylimino-10-anthracenecarbonitrile. It participates in the generation of nucleophilic α-hydroxymethyl radicals from α-silyl ethers by irradiation. Binding energy of 9,10-anthracenedicarbonitrile adsorbed onto graphene is -1.23eV.
Anthracene-9,10-dinitrile is an anthracenedinitrile carrying cyano groups at positions 9 and 10. It is an acene-9,10-dinitrile and an anthracenedinitrile.
Anthracene-9,10-dinitrile is an anthracenedinitrile carrying cyano groups at positions 9 and 10. It is an acene-9,10-dinitrile and an anthracenedinitrile.
Brand Name:
Vulcanchem
CAS No.:
1217-45-4
VCID:
VC20958240
InChI:
InChI=1S/C16H8N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H
SMILES:
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N
Molecular Formula:
C16H8N2
Molecular Weight:
228.25 g/mol
9,10-Dicyanoanthracene
CAS No.: 1217-45-4
Cat. No.: VC20958240
Molecular Formula: C16H8N2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 9,10-Anthracenedicarbonitrile (DCA, ADC) is an anthracene derivative. Photochemical reactions of DCA in MeCN-MeOH or MeCN-H2O containing hydroxides or methoxides affords 9-methylimino-10-anthracenecarbonitrile. It participates in the generation of nucleophilic α-hydroxymethyl radicals from α-silyl ethers by irradiation. Binding energy of 9,10-anthracenedicarbonitrile adsorbed onto graphene is -1.23eV. Anthracene-9,10-dinitrile is an anthracenedinitrile carrying cyano groups at positions 9 and 10. It is an acene-9,10-dinitrile and an anthracenedinitrile. |
|---|---|
| CAS No. | 1217-45-4 |
| Molecular Formula | C16H8N2 |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | anthracene-9,10-dicarbonitrile |
| Standard InChI | InChI=1S/C16H8N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H |
| Standard InChI Key | BIOPPFDHKHWJIA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator